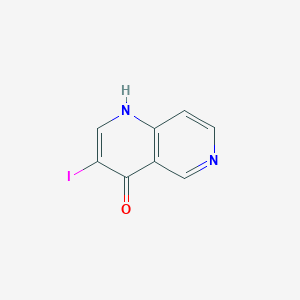![molecular formula C12H17BrN2O3 B2641305 Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate CAS No. 2287341-05-1](/img/structure/B2641305.png)
Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a chemical compound with the empirical formula C12H17BrN2O3 . It has a molecular weight of 317.18 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.18 . It is a solid . For more detailed physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to a comprehensive chemical database or MSDS (Material Safety Data Sheet) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Use in Stereoselective Synthesis : This compound has been utilized in stereoselective synthesis processes. For instance, ethyl and tert-butyl azidoformate were added to certain acetals, leading to the formation of aziridines and, subsequently, protected amines through acid-catalyzed rearrangement, which is crucial in the total synthesis of 3-amino-3-deoxy-D-altrose and derivatives (Nativi, Reymond, & Vogel, 1989).
Utility in Cycloaddition Reactions : Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate has been employed in formal [3+2] and [4+2] cycloaddition reactions. In one study, azetidine reacted with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Transformation into Morpholine Derivatives : The compound has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, a substrate used for further synthesis of morpholine derivatives, demonstrating its versatility in synthetic organic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Development of Pharmaceuticals and Biological Agents
Synthesis of Pharmaceutical Compounds : The compound has been used in the synthesis of azetidine-3-carboxylic acid derivatives, which are increasingly important in the development of natural products and pharmaceutical compounds. One study demonstrated the gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane for the production of these derivatives (Ji, Wojtas, & Lopchuk, 2018).
Application in Medicinal Chemistry : A study highlighted the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation and synthesis of novel compounds in medicinal chemistry (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Creation of Functionalized Amino Acid Derivatives : This compound has been central in creating functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are significant from both a biological and foldameric applications perspective (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASRZYGTJWHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2641222.png)


![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide](/img/structure/B2641226.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)
![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)
![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
